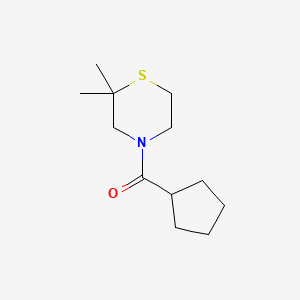![molecular formula C16H18N2O3 B7616665 1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7616665.png)
1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione is an organic compound with a complex structure that includes a cyclopentyl group, a methylphenyl group, and an imidazolidine-2,4,5-trione core
Métodos De Preparación
The synthesis of 1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidine ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mecanismo De Acción
The mechanism by which 1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione can be compared with other imidazolidine derivatives, such as:
1-Methyl-3-phenylimidazolidine-2,4,5-trione: This compound has a similar core structure but differs in the substituents attached to the imidazolidine ring, leading to different chemical properties and applications.
1-Cyclopentyl-3-(3,5-dimethoxy-2-methylphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-8-12(9-7-11)10-17-14(19)15(20)18(16(17)21)13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFDHVGSMNMFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
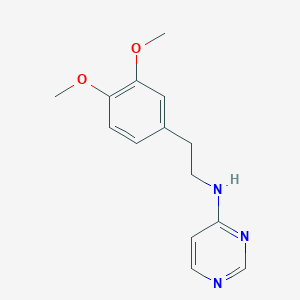
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3-nitrobenzoate](/img/structure/B7616589.png)
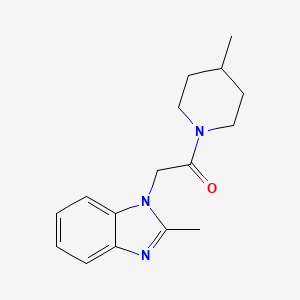

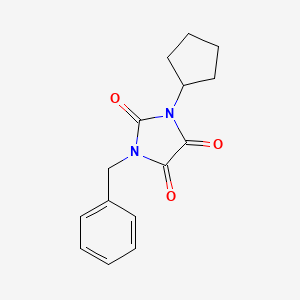
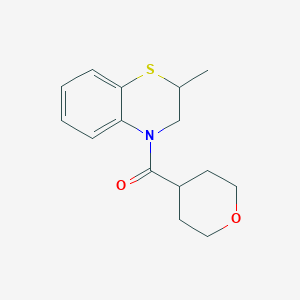
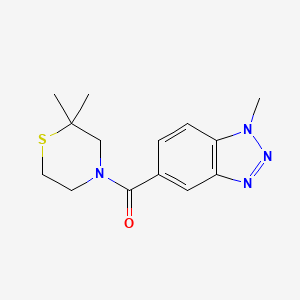

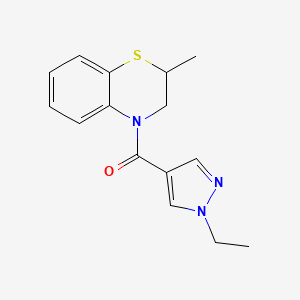
![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7616653.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B7616670.png)
![(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7616680.png)
![2-[2-(Oxolan-2-yl)ethylsulfonyl]-1,3,3a,4,7,7a-hexahydroisoindole](/img/structure/B7616681.png)
